Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate
Overview
Description
Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate is a chemical compound with the molecular formula C12H9ClN2O4 It is known for its unique structure, which includes a chlorophenyl group, an oxazole ring, and a carbamoylformate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate typically involves the reaction of 4-chlorobenzoyl chloride with 5-amino-1,2-oxazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl {[3-(4-bromophenyl)-1,2-oxazol-5-yl]carbamoyl}formate
- Methyl {[3-(4-fluorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate
- Methyl {[3-(4-methylphenyl)-1,2-oxazol-5-yl]carbamoyl}formate
Uniqueness
Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s distinct structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]amino]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-18-12(17)11(16)14-10-6-9(15-19-10)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULXRVZIYUFMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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